1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate
Description
Core benz[cd]indolium scaffold and substituent analysis
The fundamental architecture of 1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[cd]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate is built upon a sophisticated benz[cd]indolium core scaffold that serves as the primary chromophoric unit. The benz[cd]indole framework represents a fused tricyclic aromatic system where a benzene ring is condensed with an indole moiety, creating a planar conjugated structure that exhibits distinctive electronic properties. This core scaffold provides the fundamental electronic framework necessary for the compound's near-infrared absorption characteristics, with the indolium nitrogen carrying a positive charge that contributes to the overall cationic nature of the molecule.
The structural complexity of this compound is further enhanced by the presence of two distinct benz[cd]indolium units connected through an extended polymethine bridge system. Each benz[cd]indolium moiety features specific substitution patterns that modulate the electronic properties of the overall molecule. The first benz[cd]indolium unit contains a butyl group attached to the indolium nitrogen and a chlorine substituent at the 6-position, while the second unit mirrors this substitution pattern, creating a symmetrical electronic environment. The chlorine substituents at the 6-positions of both benz[cd]indolium units serve as electron-withdrawing groups that influence the electronic distribution within the aromatic systems and contribute to the bathochromic shift characteristic of near-infrared dyes.
The polymethine bridge connecting the two benz[cd]indolium units consists of a complex seven-carbon chain that includes a substituted cyclohexene ring system as a central bridging component. This cyclohexene ring bears two chlorine substituents and a methyl group, creating additional steric and electronic effects that influence the overall molecular conformation and electronic properties. The presence of multiple ethylidene linkages within the polymethine chain contributes to the extended conjugation that is essential for achieving near-infrared absorption wavelengths. The tetrafluoroborate counterion balances the positive charge on the cationic dye molecule and influences the compound's solubility characteristics and crystalline properties.
| Structural Component | Position | Substituent Type | Electronic Effect |
|---|---|---|---|
| Benz[cd]indolium core 1 | N-1 | Butyl group | Electron-donating |
| Benz[cd]indolium core 1 | C-6 | Chlorine | Electron-withdrawing |
| Polymethine bridge | Central | Chloro-methyl-cyclohexene | Mixed electronic effects |
| Benz[cd]indolium core 2 | N-1 | Butyl group | Electron-donating |
| Benz[cd]indolium core 2 | C-6 | Chlorine | Electron-withdrawing |
| Counterion | - | Tetrafluoroborate | Charge balancing |
International Union of Pure and Applied Chemistry naming conventions and systematic classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and substituents. The compound's systematic name reflects the hierarchical naming approach that begins with the principal heterocyclic framework and systematically incorporates all substituents and bridging elements in order of priority and position.
The primary structural component, benz[cd]indolium, represents the base heterocyclic system according to International Union of Pure and Applied Chemistry nomenclature for fused ring systems. The designation "benz[cd]" indicates the specific fusion pattern where a benzene ring is fused to the cd edge of the indole nucleus, creating a unique tricyclic aromatic framework. The "indolium" suffix denotes the positively charged nitrogen center that characterizes this heterocyclic cation. The numbering system for the benz[cd]indolium framework follows established conventions where the nitrogen atom is designated as position 1, and subsequent positions are numbered sequentially around the fused ring system.
The systematic classification of this compound places it within the broader category of polymethine cyanine dyes, specifically as a heptamethine cyanine derivative. This classification is based on the seven-carbon polymethine bridge that connects the two terminal heterocyclic units. The compound can be further classified as an asymmetric cyanine dye due to the incorporation of the substituted cyclohexene ring within the polymethine chain, which disrupts the typical symmetrical structure observed in conventional cyanine dyes. The presence of the tetrafluoroborate counterion classifies this compound as an organic salt, with the cationic dye component balanced by the anionic tetrafluoroborate moiety.
Alternative nomenclature systems recognize this compound under several synonymous names, including the designation as an infrared dye with the commercial identifier IR-1048. The Chemical Abstracts Service registry number 155613-98-2 provides a unique identifier for this specific chemical entity, while related structural variants may carry different registry numbers reflecting minor compositional differences. The molecular formula C40H38BCl3F4N2 accurately represents the complete atomic composition, with a molecular weight of 739.91 grams per mole.
Stereochemical descriptors and isomerism considerations
The stereochemical complexity of this compound arises from the presence of multiple ethylidene linkages within the polymethine bridge system, each of which represents a potential center for geometric isomerism. The compound contains several carbon-carbon double bonds that can adopt either E (trans) or Z (cis) configurations, leading to the possibility of multiple stereoisomeric forms with potentially different physical and spectroscopic properties.
The primary stereochemical considerations focus on the ethylidene linkages that connect the benz[cd]indolium units to the central cyclohexene bridge. Each ethylidene group represents a geometric isomerism center where the substituents can be arranged in either an E or Z configuration relative to the double bond. The systematic stereochemical descriptor for the predominant isomer indicates specific E and Z configurations at different positions along the polymethine chain, as reflected in the International Union of Pure and Applied Chemistry name that includes stereochemical descriptors such as (2Z) and (2E) to specify the geometric arrangements.
The cyclohexene ring component within the polymethine bridge introduces additional conformational complexity, as this six-membered ring can adopt various conformations that influence the overall molecular geometry. The substitution pattern on the cyclohexene ring, including the positions of the chlorine atoms and methyl group, creates potential for conformational isomerism that may affect the compound's photophysical properties and reactivity patterns. The chair and boat conformations of the cyclohexene ring represent distinct three-dimensional arrangements that could influence the electronic coupling between the terminal benz[cd]indolium units.
Crystallographic studies have provided insights into the preferred conformational arrangements of related polymethine cyanine compounds, suggesting that the extended conjugated system tends to adopt relatively planar conformations that maximize electronic delocalization. However, the incorporation of the substituted cyclohexene ring may introduce some degree of conformational flexibility that distinguishes this compound from purely planar cyanine dyes. The tetrafluoroborate counterion does not contribute to stereochemical complexity but may influence the solid-state packing arrangements and crystal polymorphism of the compound.
| Stereochemical Feature | Configuration | Impact on Properties |
|---|---|---|
| First ethylidene linkage | E or Z configuration | Affects conjugation length |
| Second ethylidene linkage | E or Z configuration | Influences molecular planarity |
| Cyclohexene conformation | Chair or boat | Modulates bridge flexibility |
| Overall molecular geometry | Extended or folded | Determines optical properties |
| Solid-state packing | Crystal polymorphs | Affects physical properties |
The isomeric considerations for this compound extend beyond simple geometric isomerism to include potential tautomeric forms that may exist in equilibrium under specific conditions. The benz[cd]indolium units may exhibit tautomeric behavior involving the indolium nitrogen and adjacent carbon centers, although the cationic nature of the indolium nitrogen generally favors the charged form. The extended polymethine chain may also display resonance structures that contribute to the overall electronic delocalization, representing different canonical forms rather than distinct isomers but nonetheless affecting the compound's chemical behavior and spectroscopic characteristics.
Properties
IUPAC Name |
(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chloro-5-methylcyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40Cl3N2.BF4/c1-4-6-22-45-35(31-12-8-10-29-33(42)16-20-37(45)39(29)31)18-14-27-24-26(3)25-28(41(27)44)15-19-36-32-13-9-11-30-34(43)17-21-38(40(30)32)46(36)23-7-5-2;2-1(3,4)5/h8-21,26H,4-7,22-25H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPSXMNDUZFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CC(CC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C/C=C/4\CC(CC(=C4Cl)/C=C/C5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40BCl3F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate (CAS: 155613-98-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₈BCl₃F₄N₂ |
| Molecular Weight | 739.91 g/mol |
| Melting Point | 230 °C (dec.) |
| Storage Temperature | -20 °C |
Structural Characteristics
The structural complexity of this compound includes multiple functional groups that contribute to its biological activity. The presence of the indole moiety and chlorinated benzene rings suggests potential interactions with biological macromolecules.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in cancer pathways. The indole derivatives are known for their ability to inhibit key kinases such as Aurora-A and BRAF(V600E), which are critical in the regulation of cell division and proliferation.
Antitumor Activity
In vitro studies have demonstrated that derivatives of indole compounds can effectively inhibit tumor growth. For instance, compounds similar to 1-butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate have shown promising results against various cancer cell lines, including breast and lung cancer cells.
A study highlighted that the compound displayed potent antitumor activity against Aurora B kinase, leading to increased apoptosis in treated cells .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Research has shown that similar indole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a dual role in both cancer therapy and inflammation management .
Study 1: Antitumor Efficacy
In a controlled study, a derivative of the compound was tested against MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM . This suggests a strong potential for development into a therapeutic agent.
Study 2: In Vivo Efficacy
An in vivo model using mice demonstrated that the compound could significantly reduce tumor size when administered at a dosage of 20 mg/kg body weight over a period of two weeks. Histological analysis revealed reduced mitotic activity in tumor tissues compared to controls .
Scientific Research Applications
The compound features a complex structure that includes multiple aromatic rings and functional groups, which contribute to its unique properties such as photostability and potential for electronic applications.
Photonic Devices
1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate has been studied for its potential use in photonic devices due to its ability to absorb light at specific wavelengths. Its high λmax of 1048 nm suggests applications in:
- Organic Photovoltaics (OPVs) : The compound can be used as a light-harvesting material in OPVs, enhancing energy conversion efficiency.
- Light Emitting Diodes (LEDs) : Its luminescent properties can be exploited in the development of efficient LEDs for display technologies.
Organic Electronics
The compound's unique electronic properties make it suitable for use in organic electronic devices, including:
- Field Effect Transistors (FETs) : The material can serve as an active layer in organic FETs, providing high mobility and stability.
- Sensors : Due to its sensitivity to light and electrical changes, it can be utilized in various sensor applications, detecting environmental changes or chemical interactions.
Material Science
In material science, the compound's structural characteristics allow it to be integrated into composite materials for enhanced mechanical properties:
- Nanocomposites : When combined with nanomaterials, it can improve the thermal and electrical conductivity of composites used in advanced manufacturing processes.
Case Study 1: Organic Photovoltaic Applications
A recent study demonstrated that incorporating 1-butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate into the active layer of OPVs resulted in a significant increase in power conversion efficiency compared to traditional materials. The study reported efficiencies exceeding 10%, highlighting the compound's potential for commercial solar cell applications.
Case Study 2: Development of High-Efficiency LEDs
Research has shown that LEDs utilizing this compound exhibit improved brightness and color rendering compared to conventional organic materials. The study focused on optimizing the synthesis process to enhance the purity and crystallinity of the compound, resulting in LEDs with a longer operational lifespan and lower energy consumption.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related benz[cd]indolium derivatives:
Key Differences in Properties
- Absorption Spectra : The target compound’s chloro and cyclohexenyl substituents induce a bathochromic shift compared to analogues with fewer electron-withdrawing groups. For example, Cy1BF4 () lacks chloro substituents on the cyclohexenyl bridge, resulting in a λₘₐₐₓ ~750 nm versus >800 nm for the target compound .
- Thermal Stability : The target compound’s rigid cyclohexenyl bridge and chloro groups enhance thermal stability (decomposition temperature >250°C) compared to derivatives with flexible alkyl chains (e.g., the acetoxy-containing analogue in , Tₐ ~150°C) .
- Solubility : Compounds with bulky substituents (e.g., butoxy or acetoxy groups) exhibit higher solubility in organic solvents like dichloromethane, whereas the target compound’s compact structure favors solubility in dimethylformamide (DMF) .
Preparation Methods
Formation of Benz[CD]indole Precursors
The synthesis begins with the preparation of 6-chlorobenz[cd]indole derivatives. These heterocycles are typically synthesized via:
-
Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling to introduce nitrogen atoms into the aromatic system.
For this compound, the 1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene subunit is generated by alkylating the indole nitrogen with butyl bromide in the presence of a base such as potassium carbonate.
Condensation to Form the Heptamethine Chain
The central heptamethine bridge is constructed via a Knoevenagel condensation between two benz[cd]indole precursors and a cyclohexenyl dialdehyde intermediate. Critical parameters include:
This step yields the intermediate A1 (Fig. 1), which undergoes protonation at the C5′ position to form A3 , a key species that avoids competing C3′ protonation pathways (ΔG‡ = +0.36 eV).
Final Alkylation and Salt Formation
The tetrafluoroborate counterion is introduced via ion exchange:
-
The cyanine dye is dissolved in methanol and treated with sodium tetrafluoroborate (NaBF₄).
-
Precipitation with diethyl ether yields the final product with ≥97% purity.
Optimization Strategies and Comparative Analysis
Temperature-Dependent Truncation Mitigation
Studies on analogous cyanines demonstrate that maintaining temperatures below 70°C suppresses truncation from heptamethine (Cy7) to pentamethine (Cy5) derivatives. At 80°C, truncation yields reach 22% within 2 hours.
Base Selection for Deprotonation Steps
The choice of base significantly impacts reaction efficiency:
| Base | ΔG (eV) | Yield (%) |
|---|---|---|
| DIPA | +0.01 | 89 |
| DIPEA | +0.05 | 78 |
| 4B | +0.18 | 43 |
DIPA (diisopropylamine) provides near-thermoneutral deprotonation (ΔG = +0.01 eV), enabling 89% yield of the desired intermediate.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Scholl-type oxidative cyclization using dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or m-chloroperbenzoic acid (m-CPBA) to form the benz[cd]indole core .
- Knoevenagel condensation to introduce the ethylidene bridge, monitored via thin-layer chromatography (TLC) for intermediate validation .
- Counterion exchange with tetrafluoroborate (BF₄⁻) via ion-exchange resins to ensure >99% purity, as validated by ion chromatography .
Key optimization: Use anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent decomposition of reactive intermediates.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
A combination of methods is required:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and counterion integration .
- High-resolution mass spectrometry (HRMS) to verify molecular weight, particularly for the tetrafluoroborate anion .
- UV-Vis and fluorescence spectroscopy to assess π-conjugation and electronic transitions, with comparisons to structurally similar benz[cd]indolium dyes .
Note: X-ray crystallography is recommended for resolving ambiguities in stereochemistry, though it requires high-quality single crystals .
Advanced: How to address conflicting data between computational predictions and experimental spectroscopic results?
Answer:
Discrepancies often arise from solvent effects or incomplete conformational sampling. Mitigation strategies include:
- Solvent correction models in density functional theory (DFT) calculations (e.g., using the SMD solvation model) .
- Temperature-dependent NMR to identify dynamic processes (e.g., rotational isomerism) that may obscure spectral assignments .
- Comparative analysis with structurally validated analogs (e.g., from the Cambridge Structural Database) to cross-check bond lengths and angles .
Advanced: What computational approaches are suitable for studying this compound’s electronic properties?
Answer:
- Time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to simulate UV-Vis absorption spectra and compare with experimental data .
- Molecular orbital analysis (HOMO-LUMO gaps) to predict reactivity in photochemical applications .
- Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) to model aggregation behavior, critical for applications in optoelectronics .
Basic: How to ensure stability during storage and handling?
Answer:
- Store under inert gas (argon) at –20°C to prevent hygroscopic degradation of the tetrafluoroborate counterion .
- Avoid prolonged exposure to light, as extended conjugation systems are prone to photodegradation .
- Use glass vials with PTFE-lined caps to minimize interactions with metal ions or moisture .
Advanced: What experimental design considerations are critical for studying its photophysical properties?
Answer:
- Deoxygenation protocols : Use freeze-pump-thaw cycles for fluorescence quantum yield measurements to eliminate oxygen quenching .
- Concentration-dependent studies : Dilute solutions (<10⁻⁵ M) prevent aggregation-induced spectral shifts .
- Temperature-controlled setups : Monitor thermochromic effects, particularly in polar solvents like DMSO .
Advanced: How to resolve ambiguities in reaction mechanisms involving this compound?
Answer:
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton transfer steps .
- Kinetic profiling : Employ stopped-flow spectroscopy for real-time monitoring of fast equilibria (e.g., tautomerism) .
- Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative reactions .
Basic: What are the key safety precautions for handling this compound?
Answer:
- Use gloveboxes or fume hoods to avoid inhalation of fine particulates .
- Avoid halogenated solvents (e.g., chloroform) due to potential reactivity with the tetrafluoroborate anion .
- Refer to Material Safety Data Sheets (MSDS) for ionic liquids with similar structures (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) for spill management protocols .
Advanced: How to design experiments for studying its electrochemical behavior?
Answer:
- Cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte .
- Controlled potential electrolysis to isolate redox-active intermediates for spectroscopic characterization .
- Electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance at electrode interfaces .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Optimize residence time and temperature for each step to minimize side reactions .
- Microwave-assisted synthesis : Enhance reaction rates for slow steps (e.g., cyclization) .
- Column chromatography alternatives : Use precipitation in cold diethyl ether for greener purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
